molecular formula C23H22Cl2N2 B188037 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine CAS No. 303098-32-0

1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine

Cat. No. B188037
M. Wt: 397.3 g/mol
InChI Key: UMSYERURQVWEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine, also known as Ro 15-1788, is a potent antagonist of the GABAA receptor. It was first synthesized in 1983 by researchers at F. Hoffmann-La Roche Ltd. Its unique chemical structure and mechanism of action have made it an important tool for scientific research.

Mechanism Of Action

1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 acts as a competitive antagonist of the GABAA receptor, binding to the same site as benzodiazepines. It inhibits the effects of GABA, a neurotransmitter that activates the GABAA receptor and produces anxiolytic, sedative, and anticonvulsant effects.

Biochemical And Physiological Effects

1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has been shown to produce a variety of biochemical and physiological effects, including the reversal of benzodiazepine-induced sedation, anxiolysis, and anticonvulsant effects. It has also been shown to block the development of alcohol tolerance and dependence, suggesting that the GABAA receptor plays a key role in these processes.

Advantages And Limitations For Lab Experiments

One advantage of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 is its high potency and selectivity for the GABAA receptor. This makes it a valuable tool for studying the receptor and its effects on behavior and physiology. However, its use is limited by its relatively short half-life and the need for careful dosing to avoid toxic effects.

Future Directions

There are several areas of future research that could benefit from the use of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788. These include the development of new drugs that target the GABAA receptor, the investigation of the role of the receptor in various neurological and psychiatric disorders, and the exploration of the mechanisms underlying the development of alcohol tolerance and dependence. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 involves several steps, starting with the reaction of 2,4-dichlorobenzonitrile with benzylamine to form 2,4-dichloro-N-(benzyl)benzamide. This intermediate is then reacted with 1,2-dibromoethane to form 1,3-dibenzyl-2-(2,4-dichlorophenyl)imidazolidine. The final product is obtained through a series of purification steps.

Scientific Research Applications

1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has been widely used in scientific research to study the GABAA receptor and its role in various physiological processes. It has been used to investigate the effects of alcohol on the brain, as well as the mechanisms underlying the development of alcohol tolerance and dependence. 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has also been used to study the effects of other drugs, such as benzodiazepines, on the GABAA receptor.

properties

CAS RN

303098-32-0

Product Name

1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine

Molecular Formula

C23H22Cl2N2

Molecular Weight

397.3 g/mol

IUPAC Name

1,3-dibenzyl-2-(2,4-dichlorophenyl)imidazolidine

InChI

InChI=1S/C23H22Cl2N2/c24-20-11-12-21(22(25)15-20)23-26(16-18-7-3-1-4-8-18)13-14-27(23)17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2

InChI Key

UMSYERURQVWEAN-UHFFFAOYSA-N

SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4

Origin of Product

United States

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